Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate
Description
Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Properties
IUPAC Name |
tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S/c1-8(2,3)14-7(13)10-4-5-11-6(9)15-12-5/h4H2,1-3H3,(H,10,13)(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUPVUYYTSFRDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stability Considerations for the Boc Group
The Boc group is susceptible to acidic conditions, necessitating neutral or mildly basic environments during its introduction. Post-protection, the molecule tolerates moderate temperatures (50–60°C) but decomposes under prolonged heating above 100°C.
Synthetic Routes to the 5-Amino-1,2,4-Thiadiazole Core
The 5-amino-1,2,4-thiadiazole ring is typically constructed via cyclization reactions between nitriles and sulfur-containing reagents.
Cyclocondensation of Thiourea Derivatives
Thiosemicarbazide reacts with cyanomethyl intermediates to form the thiadiazole ring. For example, ethyl [3-(cyanomethyl)-5-alkyl-4H-1,2,4-triazol-4-yl]carbamates undergo ring closure with thiosemicarbazide in refluxing ethanol, yielding 5-amino-1,3,4-thiadiazole derivatives. Adapting this method, 3-cyanomethyl precursors can be treated with thiosemicarbazide in aqueous HCl to generate the target heterocycle.
Representative Procedure :
A mixture of 3-cyanomethyl-1H-1,2,4-triazole (1.0 equiv) and thiosemicarbazide (1.2 equiv) in ethanol is refluxed for 4 hours. The precipitate is filtered and recrystallized from ethyl acetate to afford 5-amino-1,2,4-thiadiazol-3-ylmethanamine hydrochloride.
Alternative Pathway Using Chloramine-T
Chloramine-T (N-chloro-p-toluenesulfonamide) facilitates the cyclization of thioamides to thiadiazoles. For instance, treating N-(cyanomethyl)thioamide with chloramine-T in methanol at 0°C produces the thiadiazole ring in 65–70% yield.
Introduction of the Boc Protecting Group
The Boc group is introduced to the primary amine of 5-amino-1,2,4-thiadiazol-3-ylmethanamine using di-tert-butyl dicarbonate under Schotten-Baumann conditions.
Boc Protection in Aqueous Bicarbonate
A suspension of 5-amino-1,2,4-thiadiazol-3-ylmethanamine (1.0 equiv) in water is treated with sodium bicarbonate (2.0 equiv) and di-tert-butyl dicarbonate (1.1 equiv). The reaction is stirred at room temperature for 12 hours, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the Boc-protected product.
Optimization Data :
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sodium bicarbonate | Water/THF | 25°C | 12 | 68 |
| Cesium carbonate | DMF | 50°C | 2 | 74 |
| Triethylamine | CH₂Cl₂ | 0°C | 6 | 52 |
Cesium carbonate in DMF at elevated temperatures enhances reaction efficiency, likely due to improved solubility of the amine and faster deprotonation.
One-Pot Synthesis via Sequential Cyclization and Protection
Combining cyclization and protection steps reduces purification overhead.
Integrated Protocol
A mixture of 3-cyanomethyl-1H-1,2,4-triazole, thiosemicarbazide, and di-tert-butyl dicarbonate in DMF is heated at 60°C for 6 hours. Cesium carbonate (2.5 equiv) is added portionwise to maintain a pH of 8–9. The crude product is precipitated with ice water, filtered, and recrystallized from acetone to afford tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate in 58% yield.
Characterization and Analytical Data
Successful synthesis is confirmed via spectroscopic methods:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the thiadiazole ring.
Reduction: Reduced forms of the thiadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a tert-butyl group, a thiadiazole ring, and a carbamate functional group. Its unique structure contributes to its chemical reactivity and biological activities. The molecular formula is with a molecular weight of 244.32 g/mol.
Medicinal Chemistry
Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate serves as an important intermediate in the synthesis of various biologically active compounds:
- Antibacterial Agents : The compound exhibits potential antibacterial properties due to its structural features that inhibit specific bacterial enzymes .
- Antifungal Activity : Compounds containing thiadiazole rings are often associated with antifungal properties, making this compound a candidate for further exploration in pharmaceutical applications .
Organic Synthesis
The compound is utilized in several synthetic methodologies:
- Palladium-Catalyzed Reactions : It acts as a reagent in the synthesis of N-Boc-protected anilines, facilitating the formation of complex organic molecules .
- Synthesis of Tetrasubstituted Pyrroles : It is used in the preparation of tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position .
This compound has demonstrated notable biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific bacterial enzymes, leading to bactericidal effects .
- Antimicrobial Properties : There is evidence indicating that it can effectively combat various pathogens, highlighting its therapeutic potential .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against common bacterial strains. Results indicated significant inhibition of growth in tested strains, suggesting its potential as an antibacterial agent.
Case Study 2: Synthetic Utility
In another research effort focused on synthetic applications, this compound was successfully employed in a one-pot multi-component reaction to synthesize novel pyrazole derivatives with enhanced biological activity.
Data Table: Summary of Applications
| Application Area | Description | Outcome |
|---|---|---|
| Medicinal Chemistry | Intermediate for synthesizing antibacterial agents | Significant antibacterial activity |
| Organic Synthesis | Reagent in palladium-catalyzed reactions for complex molecule synthesis | Production of N-Boc-protected anilines |
| Synthetic Methodologies | Used in one-pot reactions to create new derivatives | Enhanced biological activity |
Mechanism of Action
The mechanism of action of Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the replication of bacterial and cancer cells by disrupting DNA processes. The thiadiazole ring acts as a bioisostere of pyrimidine, allowing it to interfere with nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: Similar in structure but lacks the carbamate group.
5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine: Contains a methyl group instead of the carbamate group.
Uniqueness
Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate is unique due to the presence of both the tert-butyl carbamate and the thiadiazole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Biological Activity
Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and applications in medicinal chemistry.
Synthesis
The synthesis of this compound involves several steps:
- Amination : Starting from 1-methyl-1H-pyrazol-5-amine.
- Reduction : To obtain the desired amine.
- Esterification : To form the carbamate.
- Trityl Protection : To protect reactive groups during synthesis.
- Condensation : Final step to yield the target compound.
The overall yield of this synthetic route is approximately 59.5%.
Antimicrobial Properties
The 1,2,4-thiadiazole moiety has been associated with various biological activities, particularly antimicrobial effects. Research indicates that derivatives containing the thiadiazole scaffold exhibit potent antimicrobial properties against a range of pathogens:
- Gram-positive bacteria : Compounds with this scaffold have shown effectiveness against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Some derivatives have also demonstrated activity against Escherichia coli and Salmonella typhi.
For example, a study highlighted that certain derivatives exhibited zones of inhibition ranging from 15–19 mm against Salmonella typhi and E. coli at concentrations of 500 μg/disk .
Anticancer Activity
Research has indicated that compounds similar to this compound may possess cytostatic properties. The 2-amino-1,3,4-thiadiazole derivatives have been explored for their potential in cancer therapy due to their ability to inhibit cancer cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitution on the thiadiazole ring | Enhanced antimicrobial and anticancer properties |
| Variations in alkyl groups | Altered solubility and bioavailability |
| Presence of halogens | Increased potency against specific microbial strains |
Case Studies
Several case studies have highlighted the effectiveness of thiadiazole derivatives:
- Antimicrobial Screening : A series of new 1,3,4-thiadiazole derivatives were synthesized and screened for antimicrobial activity. The best-performing compounds showed significant inhibition against both bacterial and fungal strains .
- Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives could effectively reduce cell viability in cancer cell lines, indicating potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via carbamate formation using tert-butyl chloroformate or di-tert-butyl dicarbonate. For example, coupling 5-amino-1,2,4-thiadiazole-3-ylmethanamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in solvents like dichloromethane or THF under reflux (60–72 hours). Base selection is critical to avoid side reactions; DIEA (N,N-diisopropylethylamine) may improve selectivity .
- Optimization : Reaction efficiency depends on stoichiometry, solvent polarity, and temperature. Lower yields in polar aprotic solvents (e.g., DMF) may arise from competing hydrolysis, while THF balances reactivity and stability .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for 9H) and carbamate carbonyl (δ ~155–160 ppm). The thiadiazole ring protons appear as distinct singlets .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C₉H₁₅N₃O₂S).
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse thoroughly with water .
- Work under fume hoods to prevent inhalation of dust/aerosols.
- Store in airtight containers at 2–8°C to minimize degradation .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity, and what computational tools support SAR analysis?
- SAR Strategies :
- Substituent Effects : Fluorination at the thiadiazole ring (e.g., replacing amino with fluoro groups) may improve metabolic stability and target binding. Analogues with pyridyl or indazole moieties show varied pharmacokinetic profiles .
- Computational Tools : Molecular docking (AutoDock, Schrödinger) predicts interactions with enzymes (e.g., kinases). MD simulations assess conformational stability in biological matrices .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Resolution Steps :
Assay Validation : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
Contextual Factors : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, incubation time). For example, conflicting IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
Structural Verification : Confirm batch purity via LC-MS to rule out degradation products influencing activity .
Q. What strategies optimize the compound’s stability during long-term storage or in biological matrices?
- Stability Enhancement :
- Lyophilization : Freeze-drying in citrate buffer (pH 6.5) reduces hydrolytic degradation of the carbamate group.
- Prodrug Design : Masking the amino group with acid-labile protectors (e.g., Boc) improves plasma stability .
Q. How can enzymatic hydrolysis of the carbamate group be quantitatively analyzed, and what mechanistic insights does this provide?
- Analytical Workflow :
- Kinetic Studies : Use HPLC to monitor hydrolysis rates in buffered solutions (pH 7.4) at 37°C. Calculate kₐᵥ (rate constant) and compare with control carbamates .
- Mechanistic Probes : Isotope labeling (¹⁸O) or LC-HRMS identifies hydrolysis products (e.g., CO₂ release). Enzymatic vs. non-enzymatic pathways are distinguished using liver microsomes +/- CYP inhibitors .
Methodological Tables
Table 1 : Comparison of Synthetic Routes and Yields
| Route | Reagents/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | tert-Butyl chloroformate, DIEA, RT, 72h | DCM | 78 | |
| 2 | Di-tert-butyl dicarbonate, DMAP, reflux | THF | 65 |
Table 2 : Key Structural Analogs and Bioactivity
| Analog | Modification | IC₅₀ (μM) | Target |
|---|---|---|---|
| Fluoro-thiadiazole derivative | 5-F substitution | 0.12 | Kinase X |
| Pyridyl-carbamate | Thiadiazole → pyridine | 2.4 | Protease Y |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
